6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and the biological system in which it is studied . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Other pyridazinone derivatives, such as 4,5-dihydro-3(2H)-pyridazinones, share similar structural features and pharmacological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine Mannich bases, exhibit similar chemical reactivity and biological activities.
Uniqueness
6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both the pyridazinone and morpholine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
65854-70-8 |
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Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(3-hydroxy-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H17N3O3/c18-13-9-10(11-2-4-14(19)16-15-11)1-3-12(13)17-5-7-20-8-6-17/h1,3,9,18H,2,4-8H2,(H,16,19) |
InChI Key |
XNEWOEPMKIKENL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)O |
Origin of Product |
United States |
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